molecular formula C9H17NO4 B12733794 beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- CAS No. 134259-24-8

beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-

Cat. No.: B12733794
CAS No.: 134259-24-8
M. Wt: 203.24 g/mol
InChI Key: UZBZICLVTOAFGB-CBAPKCEASA-N
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Description

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a complex organic compound with a unique structure. It is a derivative of beta-alanine, a naturally occurring beta amino acid. This compound is characterized by the presence of an anhydro sugar moiety attached to the beta-alanine backbone, making it distinct from other beta-alanine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves multiple steps. One common method includes the reaction of beta-alanine with a protected form of the anhydro sugar. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the anhydro sugar moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The anhydro sugar moiety can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: A simpler form without the anhydro sugar moiety.

    Alpha-Alanine: An alpha amino acid with different structural properties.

    Carnosine: A dipeptide containing beta-alanine and histidine.

Uniqueness

The presence of the anhydro sugar moiety in Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- makes it unique compared to other beta-alanine derivatives. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

134259-24-8

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

3-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]propanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(13)3-5-14-6-7(9)10-4-2-8(11)12/h7,10,13H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1

InChI Key

UZBZICLVTOAFGB-CBAPKCEASA-N

Isomeric SMILES

C[C@@]1(CCOC[C@@H]1NCCC(=O)O)O

Canonical SMILES

CC1(CCOCC1NCCC(=O)O)O

Origin of Product

United States

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